molecular formula C17H16F3NO2 B5226676 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide

4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5226676
M. Wt: 323.31 g/mol
InChI Key: JUFZHYFZFLMBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFMPB, is a compound that has gained attention in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. TFMPB has been shown to have potential applications in a variety of fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have an affinity for the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the levels of inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to have antinociceptive effects, which means it can reduce pain sensation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its high purity and yield. This makes it a reliable compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One possible direction is to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and epilepsy. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug target.

Synthesis Methods

The synthesis of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-(trifluoromethyl)aniline with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been shown to yield high purity and yield of this compound.

Scientific Research Applications

4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-2-11-23-13-9-7-12(8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFZHYFZFLMBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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